Enantioselectivity in Epoxidation of α‑Substituted Acroleins: TMS Ether vs. TBS Ether vs. Free‑OH Diphenylprolinol
In the epoxidation of 2‑methylenenonanal with H₂O₂ (30% aq.) at room temperature, the TMS ether (10 mol%) afforded 67% ee, whereas the free‑OH diphenylprolinol (1) showed no catalytic activity (nd) [REFS‑1]. Under identical conditions, the bulkier TBS ether (3) gave 76% ee and the diphenylmethylsilyl (DPS) ether (4) delivered 80% ee [REFS‑1]. This demonstrates that silylation is essential for activating the catalyst, but TMS provides a moderate steric environment that is optimal for specific substrate classes where a smaller silyl group is desirable, e.g., to avoid excessive steric shielding that can slow turnover or limit access to encumbered substrates.
| Evidence Dimension | Enantioselectivity (% ee) in epoxidation of 2‑methylenenonanal |
|---|---|
| Target Compound Data | 67% ee (TMS ether, catalyst 2) |
| Comparator Or Baseline | Free‑OH diphenylprolinol: no reaction; TBS ether: 76% ee; DPS ether: 80% ee |
| Quantified Difference | TMS activates the catalyst vs. free‑OH (nd → 67% ee); TBS gives +9% ee relative to TMS in this specific reaction. |
| Conditions | 10 mol% catalyst, CH₂Cl₂, H₂O₂ (30%), rt; conversion 55%, yield 35% for TMS (entry 2). |
Why This Matters
Procurement decisions require matching the silyl group to the target enantioselectivity; TMS enables reactivity where the free alcohol fails and provides a less‑hindered alternative to TBS for substrates sensitive to steric bulk.
- [1] Bondzic, B. P.; Urushima, T.; Ishikawa, H.; Hayashi, Y. Asymmetric Epoxidation of α‑Substituted Acroleins Catalyzed by Diphenylprolinol Silyl Ether. Org. Lett. 2010, 12, 5434–5437. DOI: 10.1021/ol102269s View Source
